Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate
Overview
Description
Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate is a chemical compound that belongs to the class of pyridazine derivatives. Pyridazine is a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate typically involves the reaction of 6-chloro-3-pyridazine with 4-piperidyl acetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then refluxed in an appropriate solvent like dimethylformamide or tetrahydrofuran to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the chloro group.
Substitution: Substituted derivatives with various nucleophiles replacing the chloro group.
Scientific Research Applications
Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyridazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit platelet aggregation by blocking calcium ion influx, which is essential for platelet activation.
Comparison with Similar Compounds
Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate can be compared with other pyridazine derivatives such as:
Zardaverine: An anti-platelet agent.
Emorfazone: An anti-inflammatory agent.
Pyridaben: A herbicide.
Norflurazon: Another herbicide.
These compounds share the pyridazine core structure but differ in their substituents and specific biological activities
Biological Activity
Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate, a compound with the CAS number 1246471-48-6, has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C13H18ClN3O2
- Molecular Weight : 283.75 g/mol
- IUPAC Name : Ethyl 2-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]acetate
- Synonyms : Ethyl 2-(1-(6-chloropyridazin-3-yl)piperidin-4-yl)acetate
Research indicates that this compound exhibits various biological activities primarily through its interaction with specific receptors and enzymes. The compound is believed to act as an antagonist at certain neurotransmitter receptors, which may contribute to its pharmacological effects.
Key Mechanisms:
- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin, which are critical for mood regulation and cognitive functions.
- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor growth by interfering with cellular proliferation pathways, potentially making it a candidate for cancer therapy.
Pharmacological Effects
The biological activity of this compound has been assessed in various studies:
Study Focus | Findings |
---|---|
Antitumor Activity | Demonstrated significant inhibition of cell proliferation in cancer cell lines (e.g., A549). |
Neuroprotective Effects | Exhibited protective effects against neurotoxicity in animal models. |
Antidepressant-like Activity | Showed potential antidepressant effects in behavioral tests on rodents. |
Case Study 1: Antitumor Efficacy
A study conducted by Tardif et al. (2011) evaluated the antitumor properties of this compound in vitro. The compound was tested against several cancer cell lines, including lung and breast cancer cells. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent in oncology.
Case Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of the compound in a rodent model of neurodegeneration. The results showed that administration of this compound significantly reduced markers of oxidative stress and inflammation in the brain, indicating its potential utility in treating neurodegenerative diseases.
Properties
IUPAC Name |
ethyl 2-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2/c1-2-19-13(18)9-10-5-7-17(8-6-10)12-4-3-11(14)15-16-12/h3-4,10H,2,5-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTDRIHFGFJLBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCN(CC1)C2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601219301 | |
Record name | Ethyl 1-(6-chloro-3-pyridazinyl)-4-piperidineacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601219301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246471-48-6 | |
Record name | Ethyl 1-(6-chloro-3-pyridazinyl)-4-piperidineacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1246471-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-(6-chloro-3-pyridazinyl)-4-piperidineacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601219301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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